molecular formula C14H14O B1619155 2-Ethoxybiphenyl CAS No. 6734-91-4

2-Ethoxybiphenyl

Cat. No.: B1619155
CAS No.: 6734-91-4
M. Wt: 198.26 g/mol
InChI Key: PESKMXYELUEORL-UHFFFAOYSA-N
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Description

2-Ethoxybiphenyl is a biphenyl derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the ortho position (carbon 2) of one benzene ring. Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol.

Properties

CAS No.

6734-91-4

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-ethoxy-2-phenylbenzene

InChI

InChI=1S/C14H14O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

PESKMXYELUEORL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type: Alkoxy vs. Hydroxy Biphenyls

2-Methoxybiphenyl (Biphenyl-2-yl methyl ether)
  • Structure : Methoxy (-OCH₃) group at the ortho position.
  • Key Differences: The shorter alkyl chain (methoxy vs. Methoxy groups are stronger electron-donating groups, which may enhance resonance stabilization in aromatic systems .
2-Biphenylol (2-Hydroxybiphenyl)
  • Structure : Hydroxyl (-OH) group at the ortho position.
  • Key Differences: The hydroxyl group increases polarity and water solubility due to hydrogen bonding. 2-Biphenylol exhibits acidity (pKa ~10–12), enabling deprotonation under basic conditions, unlike the non-acidic ethoxy derivative .

Substituent Position: Ortho vs. Para Isomers

4-Ethoxy-2-methylbiphenyl
  • Structure : Ethoxy group at the para position (carbon 4) and a methyl (-CH₃) group at carbon 2.
  • Key Differences: The para-substituted ethoxy group may reduce steric hindrance compared to the ortho-substituted isomer, altering reactivity in electrophilic substitution reactions.

Functional Group Variations: Ethers vs. Esters

2-Ethoxyethyl Esters (e.g., 2-Ethoxyethyl 2-hydroxybenzoate)
  • Structure : Ethoxyethyl (-OCH₂CH₂O-) linked to ester functionalities.
  • Key Differences :
    • Esters introduce hydrolytic instability under acidic or basic conditions, unlike the more stable ether linkage in 2-ethoxybiphenyl.
    • Increased polarity from ester groups may expand applications in polymer or prodrug design .

Tabulated Comparison of Structural and Hypothetical Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
This compound -OCH₂CH₃ (ortho) 198.26 Moderate lipophilicity, stable ether linkage
2-Methoxybiphenyl -OCH₃ (ortho) 184.23 Higher electron density, lower molecular weight
2-Biphenylol -OH (ortho) 170.21 Acidic, polar, hydrogen-bonding capability
4-Ethoxy-2-methylbiphenyl -OCH₂CH₃ (para), -CH₃ 212.29 Reduced steric hindrance, increased bulk

Research and Application Insights

  • Synthetic Utility : Alkoxybiphenyls like this compound serve as intermediates in Suzuki-Miyaura coupling reactions, leveraging their aromatic stability .
  • Biological Relevance : Methoxy and ethoxy biphenyls are explored in drug design for their metabolic resistance compared to hydroxylated analogs .
  • Limitations in Data : The provided evidence lacks experimental data (e.g., spectroscopic, thermodynamic) for this compound, necessitating further primary studies for quantitative comparisons.

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